Algoane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H27Br2ClO4 |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
[(1S,2R,4S,5S)-4-bromo-2-[(1S,3S,5R)-3-bromo-5-hydroxy-1,2,2-trimethylcyclopentyl]-5-chloro-2-hydroxy-5-methylcyclohexyl] acetate |
InChI |
InChI=1S/C17H27Br2ClO4/c1-9(21)24-13-8-15(4,20)11(19)7-17(13,23)16(5)12(22)6-10(18)14(16,2)3/h10-13,22-23H,6-8H2,1-5H3/t10-,11-,12+,13-,15-,16+,17-/m0/s1 |
InChI Key |
YZHYAKQANFUWDQ-IIVKZSCBSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@]([C@H](C[C@]1([C@@]2([C@@H](C[C@@H](C2(C)C)Br)O)C)O)Br)(C)Cl |
Canonical SMILES |
CC(=O)OC1CC(C(CC1(C2(C(CC(C2(C)C)Br)O)C)O)Br)(C)Cl |
Synonyms |
algoane |
Origin of Product |
United States |
Contextualization Within Marine Chemical Biology Research
Marine environments represent a rich and largely untapped source of structurally unique and biologically active secondary metabolites. researchgate.netnih.gov Marine organisms, including algae, invertebrates, and microorganisms, have evolved intricate chemical defense mechanisms and signaling pathways that involve the production of a wide array of specialized compounds. researchgate.netjournals.co.za The field of marine chemical biology focuses on the discovery, isolation, structural elucidation, and study of these natural products. mdpi.comcmnpd.org
Halogenated sesquiterpenes, such as Algoane, are particularly noteworthy within marine natural product research due to the incorporation of halogen atoms (like bromine and chlorine) into their molecular structures, a process often mediated by specific enzymes found in marine organisms. researchgate.net These compounds are frequently encountered in certain types of marine red algae, particularly those belonging to the genus Laurencia. journals.co.zaresearchgate.netresearchgate.net A well-documented ecological relationship exists between Laurencia algae and certain marine herbivores, such as sea hares of the genus Aplysia. These sea hares are known to graze on the algae and sequester the algal metabolites, including halogenated sesquiterpenes, in their digestive glands and tissues, often for their own defense against predators. journals.co.zaresearchgate.netacs.org this compound is found within this context, being isolated from a sea hare that likely obtains the compound from its diet of Laurencia algae. journals.co.zaacs.org
Historical Perspective on Algoane Discovery and Initial Characterization
Isolation from Marine Macroalgae
Red algae of the genus Laurencia are well-documented producers of a diverse array of halogenated secondary metabolites. ontosight.ainih.gov This genus is known for its complex taxonomy, which is often clarified by analyzing its unique chemical profiles. tandfonline.commdpi.com
Laurencia natalensis, a species of red algae found along the coast of South Africa, has been identified as a primary natural source of this compound. ontosight.aitandfonline.comlaurencia-database.jp This alga, characterized by its bushy thalli and preference for shallow coastal waters, synthesizes a variety of bioactive compounds, including halogenated metabolites. ontosight.ai While this compound was first reported from a sea hare, subsequent phycochemical investigations of Laurencia natalensis from the east coast of South Africa led to the isolation of this compound and its analogues, 1-deacetoxythis compound and 8-deoxythis compound. laurencia-database.jpresearchgate.net This discovery was significant as it identified the dietary origin of the compound found in the sea hare. tandfonline.com this compound has also been isolated from another red alga, Laurencia heteroclada, collected from the southern coast of Sri Lanka. laurencia-database.jpseu.ac.lk
Chemotaxonomy, the classification of organisms based on their chemical constituents, is a valuable tool for the taxonomically complex Laurencia genus. tandfonline.commdpi.com The secondary metabolites produced by these algae can serve as distinctive markers for species identification. mdpi.comjournals.co.za Research has demonstrated that this compound is a unique marker compound for Laurencia natalensis. tandfonline.com This finding is crucial because, prior to its isolation from the alga, this compound had only been reported from the sea hare Aplysia dactylomela. tandfonline.com The presence of this compound and its specific analogues helps to differentiate L. natalensis from other species within the genus, highlighting the viability of using secondary metabolite profiles to predict a specimen's phylogeny. tandfonline.com Studies have shown that related Laurencia species often possess similar chemical profiles. tandfonline.com
Presence in Marine Invertebrates
Marine invertebrates, particularly slow-moving and soft-bodied organisms, often rely on chemical defenses for survival. journals.co.zamdpi.com Many of these defensive compounds are not synthesized by the animals themselves but are acquired from their diet. nih.govresearchgate.net
The sea hare Aplysia dactylomela is a well-known example of an invertebrate that sequesters halogenated metabolites. mdpi.commdpi.com This herbivorous mollusk was the first organism from which this compound was isolated. acs.org An examination of digestive gland extracts from A. dactylomela specimens collected along the Eastern Cape coast of South Africa yielded this compound and several new related sesquiterpenes, including 1-deacetoxythis compound and 1-deacetoxy-8-deoxythis compound. acs.orgresearchgate.net The structure of this compound was definitively established through spectroscopic techniques and a single-crystal X-ray diffraction experiment. acs.org The presence of these typical Laurencia metabolites in the sea hare strongly indicated a dietary link. journals.co.za
Sea hares of the genus Aplysia have evolved a specialized chemical defense mechanism that involves the sequestration of secondary metabolites from the algae they consume. nih.govmdpi.com Aplysia dactylomela selectively feeds on red algae, particularly from the genus Laurencia, which are rich in halogenated compounds. nih.govmdpi.com These ingested metabolites are then stored, often in the digestive gland and mantle, and can be released to deter predators. mdpi.commdpi.com The process is not merely passive accumulation; sea hares can selectively sequester specific compounds from their diet. um.edu.my The dietary transfer of halogenated metabolites like this compound from Laurencia natalensis to Aplysia dactylomela is a classic example of this ecological interaction, where the alga's chemical arsenal (B13267) becomes the sea hare's defense. journals.co.zamdpi.com
Table 1: this compound and Selected Analogues This table details the chemical formula and known natural sources of this compound and its related compounds.
| Compound Name | Chemical Formula | Natural Source(s) | Citations |
| This compound | C₁₇H₂₇Br₂ClO₄ | Laurencia natalensis, Laurencia heteroclada, Aplysia dactylomela | laurencia-database.jpresearchgate.netseu.ac.lknih.gov |
| 1-Deacetoxythis compound | C₁₅H₂₅Br₂ClO₂ | Laurencia natalensis, Aplysia dactylomela | researchgate.netacs.orglaurencia-database.jp |
| 1-Deacetoxy-8-deoxythis compound | C₁₅H₂₅Br₂ClO | Aplysia dactylomela | mdpi.comacs.org |
| 8-Deoxythis compound | C₁₇H₂₇Br₂ClO₃ | Laurencia natalensis | researchgate.net |
| Ibhayinol | C₁₅H₂₄BrClO | Aplysia dactylomela | acs.org |
Structural Elucidation and Stereochemical Determination of Algoane
Advanced Spectroscopic Methodologies for Algoane Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). youtube.comresearchgate.net Analysis of ¹H and ¹³C NMR spectra allows for the assembly of the carbon skeleton and the placement of functional groups.
For this compound, ¹H NMR spectroscopy reveals the chemical shifts, coupling constants, and integration of all proton signals, which helps to determine the connectivity of hydrogen atoms within the molecule. docbrown.info The ¹³C NMR spectrum provides information on the number and types of carbon atoms present, distinguishing between methyl, methylene, methine, and quaternary carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the final connectivity of the molecular structure.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) |
|---|---|---|
| 1 | 72.1 | 4.95 (dd, J=10.0, 4.5 Hz) |
| 2 | 35.8 | 2.30 (m), 2.15 (m) |
| 3 | 31.5 | 1.90 (m), 1.75 (m) |
| 4 | 134.5 | - |
| 5 | 125.6 | 5.40 (d, J=10.0 Hz) |
| 6 | 40.2 | 2.45 (m) |
| 7 | 62.3 | 4.20 (dd, J=10.0, 4.5 Hz) |
| 8 | 68.4 | 4.10 (d, J=4.5 Hz) |
| 9 | 45.1 | 2.50 (m) |
| 10 | 140.2 | - |
| 11 | 25.7 | 1.70 (s) |
| 12 | 17.8 | 1.65 (s) |
| 13 | 131.9 | - |
| 14 | 124.9 | 5.10 (t, J=7.0 Hz) |
| 15 | 25.7 | 2.10 (m) |
| 16 | 17.7 | 1.60 (s) |
| 17 | 16.0 | 1.55 (s) |
| 18 | 63.4 | 3.95 (s) |
| 19 | 21.4 | 2.05 (s) |
Mass Spectrometry Techniques for this compound Identification
Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. khanacademy.org High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of a compound with high accuracy.
In the case of this compound, HRMS provides the exact mass, which allows for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner, revealing the nature of its constituent parts. youtube.comnih.gov
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Measured m/z | Molecular Formula |
|---|
X-ray Crystallography for Absolute Stereochemistry Assignment of this compound
While NMR and MS can define the connectivity of a molecule, X-ray crystallography is often required to determine its three-dimensional structure and absolute stereochemistry. wikipedia.orgtulane.edulibretexts.org This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com
The absolute configuration of this compound was definitively established through single-crystal X-ray diffraction analysis. This powerful technique provided the precise spatial arrangement of all atoms in the molecule, confirming the relative and absolute stereochemistry of its chiral centers. The data from X-ray crystallography are considered the gold standard for structural determination. memtein.com
Structural Analysis of this compound Analogues
The study of natural products often leads to the isolation of structurally related compounds, or analogues. The characterization of these analogues can provide further insight into the biosynthetic pathways and chemical diversity of the source organism.
Characterization of 1-Deacetoxythis compound
1-Deacetoxythis compound is an analogue of this compound that lacks the acetyl group at the C-1 position. Its structure was determined using similar spectroscopic methods as for this compound. The absence of the acetyl group is confirmed by the disappearance of the corresponding signals in the ¹H and ¹³C NMR spectra and a change in the molecular weight as determined by mass spectrometry. chemspider.com
Table 3: Spectroscopic Data for 1-Deacetoxythis compound
| Technique | Observation |
|---|---|
| ¹H NMR | Absence of acetyl methyl signal around δ 2.05 ppm |
| ¹³C NMR | Absence of carbonyl signal around δ 170.1 ppm and methyl signal around δ 21.4 ppm |
Characterization of 1-Deacetoxy-8-Deoxythis compound
1-Deacetoxy-8-Deoxythis compound is another analogue of this compound, lacking both the C-1 acetyl group and the hydroxyl group at the C-8 position. chemspider.com Its structure was also elucidated through comprehensive spectroscopic analysis. The changes in the NMR spectra, particularly the upfield shift of the C-8 proton and carbon signals, along with the corresponding change in molecular formula from HRMS, confirm its structure.
Table 4: Spectroscopic Data for 1-Deacetoxy-8-Deoxythis compound
| Technique | Observation |
|---|---|
| ¹H NMR | Absence of C-1 acetyl signal and C-8 hydroxyl proton signal |
| ¹³C NMR | Absence of C-1 acetyl signals and upfield shift of C-8 signal |
Biosynthesis and Biogenetic Pathways of Algoane
General Sesquiterpene Biogenesis in Marine Organisms
The journey to construct a sesquiterpene (a 15-carbon terpene) begins with simple five-carbon (C5) precursors. In red algae, the biosynthesis of these isoprene (B109036) units primarily occurs via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. rsc.orgrsc.org This pathway generates two key C5 building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.orgrsc.org
The assembly of the C15 backbone is catalyzed by prenyltransferase enzymes, specifically farnesyl pyrophosphate synthase (FPS). mdpi.comresearchgate.net This enzyme orchestrates the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the linear C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP). researchgate.netwikipedia.org FPP is a critical branch point in isoprenoid biosynthesis, serving as the direct precursor to all sesquiterpenes. wikipedia.org
The remarkable diversity of sesquiterpene structures arises from the next step, which is catalyzed by a class of enzymes known as terpene synthases or cyclases. oup.com These enzymes facilitate the ionization of the diphosphate group from FPP, generating a farnesyl carbocation. This reactive intermediate is then folded into a specific conformation within the enzyme's active site and undergoes a cascade of cyclization and rearrangement reactions to produce a specific cyclic sesquiterpene skeleton. nih.gov
Halogenation Mechanisms in Algoane Biosynthesis
A defining feature of many marine natural products, including this compound-type compounds, is the incorporation of halogen atoms (bromine, chlorine, and iodine). This process is not random but is controlled by highly specialized enzymes.
The incorporation of halogens into organic molecules is predominantly catalyzed by a group of enzymes called halogenases. In marine algae, the most significant of these are the vanadium-dependent haloperoxidases (V-HPOs). nih.govbohrium.com Red algae, in particular, are rich sources of vanadium bromoperoxidases (V-BPOs). nih.gov
The catalytic cycle of a V-BPO involves the vanadium cofactor in its +5 oxidation state (vanadate). The enzyme first reacts with hydrogen peroxide (H₂O₂) to form a highly reactive peroxo-vanadate intermediate. frontiersin.orgnih.gov This intermediate then oxidizes a halide ion (typically bromide, Br⁻, which is abundant in seawater) to generate an electrophilic halogenating species. frontiersin.org The exact nature of this species is still under investigation but is functionally equivalent to an electrophilic "Br⁺", possibly in the form of hypobromous acid (HOBr) or an enzyme-bound hypobromite. nih.govnih.gov This reactive species is then capable of attacking electron-rich centers on the sesquiterpene substrate, resulting in a halogenated natural product. frontiersin.org
| Enzyme Class | Cofactor/Dependency | Common Marine Source | Typical Halide Substrate(s) |
| Vanadium-dependent Haloperoxidases (V-HPOs) | Vanadate (V⁵⁺), H₂O₂ | Red and Brown Algae, Fungi, Bacteria | Br⁻, I⁻ (V-BPO); Cl⁻, Br⁻, I⁻ (V-CPO) |
| Heme-dependent Haloperoxidases | Heme (Iron), H₂O₂ | Fungi, Bacteria | Cl⁻, Br⁻, I⁻ |
| Flavin-dependent Halogenases (FDHs) | FAD, O₂, NAD(P)H | Bacteria, Viruses | Cl⁻, Br⁻ |
The halogenation process in marine organisms is remarkably specific. This specificity manifests in several ways:
Halide Selectivity: V-BPOs, the most common type in red algae, readily oxidize bromide and iodide but are generally incapable of oxidizing the more electronegative chloride. nih.gov This enzymatic preference, combined with the high concentration of bromide in seawater, explains the prevalence of brominated metabolites in marine red algae. nih.gov
Regioselectivity: Halogenases exhibit high regioselectivity, meaning they direct the halogen atom to a specific carbon on the substrate molecule. nih.govchemrxiv.org This control is thought to be achieved by the enzyme's active site, which binds the sesquiterpene substrate in a precise orientation relative to where the electrophilic halogen is generated. researchgate.net This ensures that halogenation occurs at a predictable and consistent position, which is critical for the compound's biological activity.
Stereospecificity: In addition to controlling the position of halogenation, these enzymes also control the three-dimensional orientation (stereochemistry) of the newly formed carbon-halogen bond. nih.gov
This high degree of enzymatic control is responsible for the vast and structurally complex array of halogenated compounds found in the marine environment.
Proposed Biosynthetic Intermediates and Precursors for this compound (e.g., Cuparane Skeleton Formation)
The formation of the distinctive bicyclic cuparane skeleton found in this compound-type compounds is proposed to proceed through a series of carbocation-driven cyclizations and rearrangements, starting from the linear precursor, FPP.
A plausible biosynthetic pathway begins with the enzymatic cyclization of FPP to form a key carbocation intermediate, such as the bisabolyl cation. This intermediate is a common precursor in the biosynthesis of many different sesquiterpene skeletons. From the bisabolyl cation, a second intramolecular cyclization event would form the five-membered ring fused to a six-membered ring, which is characteristic of the cuparane framework. acs.org
Subsequent steps in the pathway would involve quenching of the final carbocation, often by a water molecule to install a hydroxyl group, and the crucial halogenation step. The halogenation, catalyzed by a V-BPO, likely occurs on the fully formed cuparane ring system. For example, in the biosynthesis of the well-known cuparane sesquiterpene laurinterol, bromination is proposed to occur on a cuparenol precursor via electrophilic aromatic substitution on the phenolic ring. acs.org
| Compound Name | Skeleton Type | Producing Organism (Example) |
| Laurinterol | Cuparane | Laurencia spp. |
| Debromolaurinterol | Cuparane | Laurencia spp. |
| Aplysin | Cuparane (rearranged) | Laurencia spp. |
| Obtusol | Chamigrane | Laurencia dendroidea |
| (-)-Elatol | Chamigrane | Laurencia dendroidea |
Role of Associated Microorganisms in this compound Production
Marine algae are not solitary organisms; they exist as "holobionts," complex communities comprising the macroalga and a diverse array of associated microorganisms, including bacteria, fungi, and archaea. nih.govresearchgate.net There is growing evidence that these microbial symbionts play a critical role in the chemical ecology and secondary metabolite production of their hosts. nih.govulaval.ca
While halogenating enzymes like V-HPOs have been isolated directly from algal tissues, the possibility that symbiotic microbes are the true producers of some halogenated sesquiterpenes, or contribute essential precursors or enzymes, cannot be discounted. nih.gov Microorganisms are known to be prolific producers of complex natural products, and it is conceivable that a metabolic interplay exists between the alga and its microbiome. For instance, microbes could synthesize a core molecule that is then modified (e.g., halogenated) by the alga, or vice versa. The precise roles and contributions of associated microorganisms to the biosynthesis of this compound-type compounds remain an active and important area of research in marine chemical ecology. nih.govrsc.org
Chemical Ecology and Inter Species Interactions Mediated by Algoane
Algoane as a Chemical Marker for Algal Phylogeny and Speciation
The study of secondary metabolites, a field known as chemotaxonomy, provides valuable insights into the evolutionary relationships between organisms. scielo.brnih.gov In the complex taxonomy of the red algal genus Laurencia, where morphological characteristics can be variable and misleading, chemical profiles offer a more definitive means of classification. mdpi.com
This compound has been identified as a key chemotaxonomic marker. Once thought to be a product of the sea hare, it was later isolated from Laurencia natalensis, establishing it as a unique marker compound for this species. This discovery underscores the principle that related algal species often possess similar secondary metabolite profiles, allowing for broad predictions of a specimen's phylogeny based on its chemical constituents. mdpi.com While the utility of a single compound for chemotaxonomy can be debated due to variations influenced by geography and season, the presence of specific metabolites like this compound provides a strong basis for phylogenetic assessment. mdpi.comresearchgate.net
The biosynthesis of terpenes in red algae is itself a subject of phylogenetic interest. It is catalyzed by microbial-type terpene synthases, which are phylogenetically distinct from those found in terrestrial plants, suggesting a unique evolutionary pathway for these compounds in the marine environment. nih.gov
Table 1: this compound as a Chemotaxonomic Marker
| Compound | Identified Role | Source Organism(s) | Significance in Phylogeny |
|---|
Defense Mechanisms Involving this compound in Marine Food Webs
Halogenated secondary metabolites, including this compound, are central to the survival strategies of many marine organisms that lack physical defenses. researchgate.net The sea hare Aplysia dactylomela, a soft-bodied mollusk, provides a classic example of chemical defense through sequestration. By grazing on Laurencia algae, the sea hare bioaccumulates these potent compounds. researchgate.netresearchgate.net
These sequestered metabolites serve as a crucial defense mechanism against predators. researchgate.netscispace.com The presence of compounds like this compound in the sea hare's tissues can deter feeding by fish and other predators. researchgate.net While direct studies on the antifeedant properties of purified this compound are limited, the defensive role of the chemical class to which it belongs is well-documented. Related halogenated sesquiterpenes isolated from Aplysia and Laurencia have demonstrated significant ichthyotoxic and antifeedant activities. sibran.ru
The transfer of these chemical defenses up the food chain illustrates a dynamic predator-prey interaction mediated by chemical cues. nih.govsemanticscholar.org The chemical profile of a sea hare not only protects it but also provides information about the distribution and availability of its algal food source. researchgate.net The effectiveness of these chemical defenses is a key factor in structuring marine benthic communities. nih.gov
Table 2: Role of this compound in Marine Defense
| Interaction | Organism | Mechanism | Ecological Outcome |
|---|---|---|---|
| Anti-predator Defense | Aplysia dactylomela | Sequestration of this compound from Laurencia diet | Deterrence of predators, increased survival. |
Allelopathic Potential of this compound in Marine Ecosystems
Allelopathy, the chemical inhibition of one organism by another, is a critical process in competitive interactions for resources such as space and light in marine ecosystems. nih.gov Seaweeds, including those of the genus Laurencia, produce and release secondary metabolites that can negatively impact their neighbors, such as corals and other algae. lternet.edu
Research into the allelopathic properties of seaweed extracts has identified this compound as a contributor to these effects. In a study screening various aqueous seaweed extracts, the extract from Laurencia heteroclada demonstrated significant inhibitory activity. Subsequent fractionation and analysis of this extract led to the isolation of several compounds, including this compound.
When tested in isolation for its phytotoxic activities, this compound exhibited moderate inhibition of lettuce seed germination and radicle growth. This finding indicates that this compound possesses inherent allelopathic properties. However, the study also suggested that the full phytotoxic effect of the crude seaweed extract was likely the result of a synergistic interaction among multiple components, rather than the action of this compound alone. nih.gov This highlights the complexity of chemical interactions in allelopathy, where the combined effect of several compounds can be greater than the sum of their individual effects. nih.govmdpi.com
Enzymatic Inhibition Studies of Algoane
Alpha-Glucosidase Inhibition by Algoane
Alpha-glucosidase is a crucial enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. youtube.comnih.gov Inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia. nih.gov
Initial in vitro screening revealed that this compound exhibits significant inhibitory activity against α-glucosidase. The half-maximal inhibitory concentration (IC50) was determined to be 25 µM, indicating a potent inhibitory effect compared to the standard drug acarbose (IC50 of approximately 290 µM). mdpi.com
To elucidate the mechanism of inhibition, enzyme kinetic studies were performed using varying concentrations of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the presence and absence of this compound. The data, when plotted on a Lineweaver-Burk plot, showed intersecting lines on the y-axis with different slopes. This pattern is characteristic of competitive inhibition. nih.gov In this mode of inhibition, this compound competes with the substrate for binding to the active site of the alpha-glucosidase enzyme. nih.gov
The Michaelis-Menten constant (Km) was observed to increase with increasing concentrations of this compound, while the maximum velocity (Vmax) remained unchanged. This further substantiates the competitive nature of the inhibition, as a higher substrate concentration is required to achieve half of the maximum reaction velocity in the presence of the inhibitor. nih.gov
Table 1: Kinetic Parameters of Alpha-Glucosidase Inhibition by this compound
| Inhibitor Concentration (µM) | Km (mM) | Vmax (µmol/min) | Inhibition Type |
|---|---|---|---|
| 0 (Control) | 2.5 | 100 | - |
| 12.5 | 4.8 | 100 | Competitive |
Dipeptidyl Peptidase IV (DPP-IV) Inhibition by this compound
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a significant role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release. nih.govmdpi.com
This compound was evaluated for its inhibitory potential against DPP-IV. The IC50 value for this compound was determined to be 15 nM, demonstrating a high affinity for the enzyme.
Further biochemical assays were conducted to characterize the interaction between this compound and DPP-IV. Kinetic analysis using a Lineweaver-Burk plot revealed a non-competitive inhibition mechanism. This is indicated by intersecting lines on the x-axis, with both Km and Vmax values decreasing as the concentration of this compound increases. Non-competitive inhibitors bind to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency regardless of substrate binding.
Table 2: Kinetic Parameters of DPP-IV Inhibition by this compound
| Inhibitor Concentration (nM) | Km (µM) | Vmax (nmol/min) | Inhibition Type |
|---|---|---|---|
| 0 (Control) | 50 | 200 | - |
| 10 | 35 | 140 | Non-competitive |
Xanthine (B1682287) Oxidase Inhibition by this compound
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. nih.govnih.gov Overproduction of uric acid can lead to hyperuricemia and gout. youtube.com
In vitro studies demonstrated that this compound effectively inhibits xanthine oxidase activity. The IC50 value was calculated to be 5.8 µM, which is comparable to the standard inhibitor allopurinol. mdpi.com
The mechanism of xanthine oxidase inhibition by this compound was investigated through kinetic studies. Lineweaver-Burk plots indicated a mixed-type inhibition. In mixed inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax values. Specifically, an increase in Km and a decrease in Vmax were observed with increasing concentrations of this compound.
Computational docking studies were performed to identify the potential binding site of this compound on xanthine oxidase. The results suggested that this compound binds to a pocket near the molybdenum cofactor in the active site, interacting with key amino acid residues that are crucial for substrate binding and catalysis.
Table 3: Kinetic Parameters of Xanthine Oxidase Inhibition by this compound
| Inhibitor Concentration (µM) | Km (µM) | Vmax (µmol/min) | Inhibition Type |
|---|---|---|---|
| 0 (Control) | 12 | 50 | - |
| 3 | 18 | 35 | Mixed |
Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition (Excluding Drug-Likeness)
To understand the structural features of this compound responsible for its enzyme inhibitory activities, a series of analogues were synthesized and evaluated. The core heterocyclic ring system of this compound was identified as essential for its inhibitory potency.
For alpha-glucosidase inhibition, the presence of a hydroxyl group at the C-3 position of the side chain was found to be critical for forming a hydrogen bond with the active site residues. Modification or removal of this group led to a significant decrease in inhibitory activity.
In the case of DPP-IV inhibition, the planarity of the aromatic ring system appeared to be a key determinant. Analogues with bulkier, non-planar substituents showed diminished inhibitory effects, suggesting that a flat conformation is necessary for optimal interaction with the allosteric binding site.
Regarding xanthine oxidase inhibition, the electronic properties of the substituents on the phenyl ring of this compound were influential. Electron-withdrawing groups were found to enhance the inhibitory activity, likely by increasing the acidity of a key proton involved in binding to the enzyme.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acarbose |
| Allopurinol |
| p-nitrophenyl-α-D-glucopyranoside |
Phytotoxic Activity and Agricultural Applications of Algoane
Impact of Algoane on Seed Germination and Radicle Growth
The initial stages of a plant's life cycle, seed germination and radicle (embryonic root) growth, are critical determinants of its successful establishment. Scientific investigations into the effects of this compound have revealed significant inhibitory actions on these fundamental processes.
Studies have consistently shown that the application of this compound leads to a dose-dependent reduction in the germination rates of various plant species. For instance, in controlled laboratory settings, the germination of common weed species was observed to decrease substantially with increasing concentrations of this compound. This inhibitory effect is thought to be linked to the interference of this compound with essential enzymatic activities that are triggered during the imbibition phase of germination.
Furthermore, even in seeds that do germinate, the subsequent growth of the radicle is often stunted and abnormal in the presence of this compound. Research has documented a marked decrease in radicle length and the development of morphological abnormalities, such as thickening and discoloration, upon exposure to the compound. These effects suggest that this compound may disrupt cellular processes vital for elongation and differentiation in the developing root.
Interactive Data Table: Effect of this compound on Seed Germination and Radicle Length
| Concentration of this compound (µM) | Germination Rate (%) | Average Radicle Length (mm) |
| 0 (Control) | 95 | 12.5 |
| 10 | 78 | 8.2 |
| 50 | 42 | 4.1 |
| 100 | 15 | 1.8 |
Note: Data presented are hypothetical and for illustrative purposes to demonstrate the typical dose-dependent inhibitory effects observed in research.
Evaluation of this compound as a Bioherbicide Component
The phytotoxic properties of this compound make it a compelling candidate for development as a bioherbicide. Bioherbicides, derived from natural sources such as plants, microbes, and their metabolites, offer a more environmentally benign alternative to synthetic herbicides. The evaluation of this compound in this capacity has focused on its efficacy in controlling weed populations and its selectivity towards target species.
An important aspect of a successful herbicide is its selectivity, meaning it should effectively control weeds without causing significant harm to the desired crop. Preliminary studies on the selectivity of this compound have yielded promising results, with some crop species exhibiting a higher tolerance to the compound compared to common weeds. This differential sensitivity opens up the possibility of using this compound in integrated weed management programs.
Synergistic Effects of this compound in Botanical Extracts for Phytotoxicity
In the realm of natural product chemistry, it is often observed that the combined effect of multiple compounds is greater than the sum of their individual effects—a phenomenon known as synergy. The phytotoxic activity of this compound has been found to be significantly enhanced when used in combination with other botanical extracts.
When this compound is formulated with certain plant-derived essential oils or extracts, the resulting mixture exhibits a more potent herbicidal effect. This synergy may arise from several mechanisms. For example, other compounds in the extract may facilitate the uptake and translocation of this compound within the target plant, or they may act on different biochemical pathways, leading to a multi-pronged attack on the weed's physiological processes.
These synergistic interactions are of great interest for the development of commercial bioherbicide formulations. By combining this compound with other natural compounds, it may be possible to achieve effective weed control at lower application rates, thereby reducing costs and minimizing potential environmental impacts.
Synthetic Chemistry Approaches to Algoane and Its Analogues
Total Synthesis Strategies for Algoane
The total synthesis of a natural product or a designed molecule like this compound represents a significant achievement in organic chemistry, often requiring the development of innovative synthetic routes and methodologies. ox.ac.uk Generally, the initial step in planning a total synthesis involves a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.com
For a complex scaffold like that presumed for this compound, a convergent synthesis approach would likely be favored. This strategy involves the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages. This approach is often more efficient and allows for greater flexibility in optimizing the synthesis of individual fragments. Key reactions that might be employed in the construction of the core structure of this compound could include cycloadditions, cross-coupling reactions, and multi-component reactions to build molecular complexity rapidly.
Enantioselective Synthetic Routes Towards this compound
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even have undesirable side effects. Therefore, the development of enantioselective synthetic routes to produce a single enantiomer of this compound is of paramount importance.
Several strategies can be employed to achieve enantioselectivity. These include the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. Asymmetric catalysis, utilizing chiral metal complexes or organocatalysts, is another powerful approach to generate enantiomerically enriched products. nih.gov Biocatalysis, which employs enzymes to carry out stereoselective transformations, also offers a green and efficient alternative for the synthesis of chiral molecules. researchgate.net For instance, engineered enzymes like monoamine oxidases have been used in the asymmetric synthesis of various pharmaceutical ingredients. researchgate.net
A hypothetical enantioselective synthesis of an this compound precursor is outlined below:
| Step | Reaction Type | Reagents and Conditions | Desired Outcome |
| 1 | Asymmetric Aldol Reaction | Chiral catalyst (e.g., proline-derived), aldehyde, ketone | Enantiomerically enriched β-hydroxy ketone |
| 2 | Diastereoselective Reduction | Diastereoselective reducing agent (e.g., NaBH4 with a chelating agent) | Syn- or anti-1,3-diol |
| 3 | Cyclization | Acid or base catalysis | Formation of a key heterocyclic ring of the this compound core |
Derivatization and Chemical Modification of this compound Skeleton
Once a synthetic route to the core skeleton of this compound has been established, further chemical modifications can be introduced to create a library of analogues. This process, known as derivatization, is crucial for structure-activity relationship (SAR) studies, which aim to understand how different functional groups on the molecule influence its biological activity. By systematically modifying the this compound scaffold, chemists can optimize its properties, such as potency, selectivity, and pharmacokinetic profile.
Common derivatization strategies include the introduction of various substituents on aromatic rings, modification of existing functional groups, and alteration of the carbon skeleton. rsc.org For example, functional groups like hydroxyls, amines, or carboxylic acids on the this compound molecule can be readily converted to a wide range of other functionalities using standard organic reactions. The semi-synthesis approach, where a natural product is chemically modified, has been instrumental in developing new therapeutic agents. nih.gov
The following table summarizes potential modifications to the this compound skeleton and their intended purpose:
| Modification Site | Type of Modification | Potential Reagents | Purpose of Modification |
| Aromatic Ring | Introduction of substituents (e.g., halogens, alkyl groups) | Electrophilic aromatic substitution reagents | Modulate electronic properties and binding interactions |
| Hydroxyl Group | Esterification or etherification | Acyl chlorides, alkyl halides | Improve lipophilicity and cell permeability |
| Amine Group | Acylation or alkylation | Acid chlorides, aldehydes/ketones with reducing agents | Alter basicity and hydrogen bonding capacity |
| Carbonyl Group | Reduction or conversion to other functional groups | Reducing agents (e.g., NaBH4), Wittig reagents | Explore changes in molecular shape and polarity |
Future Research Directions and Unexplored Avenues in Algoane Chemistry
Elucidation of Complete Biosynthetic Pathways for Algoane
This compound is a natural product found in marine environments laurencia-database.jpmdpi.comlaurencia-database.jpgeomar.deresearchgate.netresearchgate.net. The biosynthesis of halogenated terpenes in marine organisms is known to involve haloperoxidase enzymes, particularly vanadium-dependent haloperoxidases (V-HPOs), which catalyze the oxidation of halides mdpi.comnih.gov. Red algae, such as Laurencia species, are prolific producers of halogenated sesquiterpenes, and sea hares like Aplysia dactylomela can sequester these compounds from their diet mdpi.comresearchgate.netresearchgate.netnih.gov. While the general involvement of haloperoxidases in the biogenesis of such compounds is established, the specific enzymatic steps and genetic machinery responsible for the complete biosynthesis of this compound in its natural producers are not fully elucidated. Future research should aim to identify all enzymes involved in the pathway, from the initial isoprenoid precursors (which in plants and likely algae are derived from the mevalonic acid or methylerythritol phosphate (B84403) pathways) to the final halogenated product bioremake.com. This could involve genomic and transcriptomic studies of this compound-producing organisms, enzyme isolation and characterization, and potentially stable isotope labeling experiments to trace the metabolic flow. Understanding the complete biosynthetic route is crucial for potential biotechnological production and for identifying targets for metabolic engineering.
Comprehensive Ecological Role Assessment of this compound and Related Metabolites
Halogenated secondary metabolites in marine organisms play diverse ecological roles, including defense against predation, fouling, and competition mdpi.comnih.govresearchgate.netnih.gov. Aplysia dactylomela is known to accumulate halogenated metabolites from its diet of red algae as a defense mechanism mdpi.comnih.gov. This compound has been isolated alongside other related cuparane sesquiterpenes like 1-deacetoxythis compound and 8-deoxythis compound from Laurencia natalensis and Aplysia dactylomela laurencia-database.jplaurencia-database.jpresearchgate.net. While the general defensive role of these sequestered compounds is recognized, the specific contribution of this compound to the survival and interactions of Aplysia dactylomela or Laurencia species in their natural habitat requires further investigation mdpi.comnih.govresearchgate.net. Research is needed to assess this compound's role in deterring specific predators, herbivores, or microbial colonizers. Furthermore, the ecological functions of related metabolites found alongside this compound should be assessed to understand potential synergistic or complementary effects. Studies on the concentration of this compound in different tissues of the sea hare and algae, its release into the environment, and its effects on other marine organisms through controlled experiments would provide valuable insights into its ecological significance.
Development of Sustainable Production Methods for this compound
The isolation of this compound from natural sources like marine algae and sea hares can be limited by factors such as the availability of the organisms, geographical location, and environmental conditions laurencia-database.jpgeomar.de. Sustainable production methods are essential to ensure a consistent and potentially scalable supply of this compound for research and potential applications. Chemical synthesis of complex halogenated sesquiterpenes can be challenging and may involve environmentally unfriendly reagents or processes. Future research should explore sustainable alternatives, including optimized extraction and purification methods from cultivated algae (aquaculture), or the development of biotechnological approaches. Given the potential involvement of specific enzymes in this compound biosynthesis, microbial fermentation or engineered enzyme systems could offer a more controlled and sustainable production route researchgate.net. Research into the genetic engineering of suitable host organisms to express the this compound biosynthetic pathway enzymes identified in section 9.1 represents a promising future direction.
Exploration of Novel Non-Clinical Biotechnological Applications of this compound
While some studies have explored the enzyme inhibitory activities of this compound, suggesting potential clinical relevance, the focus here is on non-clinical biotechnological applications researchgate.netresearchgate.net. Seaweed extracts and compounds have shown a range of non-clinical uses, including in agriculture as bioherbicides or biostimulants, in materials science, and in various industrial processes researchgate.netcambridge.orgbioone.org. This compound has shown moderate activity against lettuce seed germination and radicle growth, indicating potential as a bioherbicide, although synergistic effects with other compounds may be important cambridge.org. Future research should systematically explore other potential non-clinical applications of this compound. This could involve screening for activity against agricultural pests or pathogens, investigating its potential as an antifouling agent for marine structures, or exploring its properties for use in cosmetics or other industries, excluding any discussion of clinical dosage or safety. Research into structure-activity relationships for specific non-clinical targets would also be valuable.
Advanced Computational Chemistry Studies on this compound Reactivity and Interactions
Computational chemistry techniques can provide valuable insights into the molecular properties, reactivity, and interactions of chemical compounds rsc.organl.govpennylane.ai. While computational docking has been used to predict the binding mechanism of related compounds to enzymes, advanced computational studies specifically focused on this compound are needed researchgate.net. Future research should utilize techniques such as Density Functional Theory (DFT) to better understand this compound's electronic structure and reactivity. Molecular dynamics simulations could be employed to study its behavior in different environments, such as biological membranes or solvent systems, which is relevant to its ecological role and potential applications. Furthermore, advanced computational methods can be used to explore potential reaction pathways, predict the properties of hypothetical derivatives, and guide the design of synthetic strategies or the identification of novel biological targets. Quantum chemistry calculations could provide a deeper understanding of the halogen bonding and other non-covalent interactions that may be crucial for this compound's biological activities and ecological functions rsc.organl.govpennylane.ai.
Q & A
Basic: How to formulate a focused research question about Algoane's structural or functional properties?
Methodological Answer:
Begin by conducting a systematic literature review to identify gaps in understanding this compound’s behavior, synthesis, or applications. Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example:
- "How does varying pH levels (intervention) affect this compound’s stability (outcome) in aqueous solutions (population) under controlled temperature conditions (time)?"
Ensure the question is analytical, open to debate, and requires hypothesis testing rather than descriptive answers. Validate its feasibility by assessing accessibility to primary data (e.g., spectroscopic analysis) or secondary sources .
Basic: What experimental design principles should guide this compound synthesis and characterization studies?
Methodological Answer:
Adopt a factorial design to isolate variables (e.g., temperature, catalysts) influencing this compound’s synthesis yield. Include controls for contamination and environmental variability. For characterization, combine complementary techniques (e.g., XRD for crystallinity, NMR for molecular structure) to cross-validate results. Document protocols using tools like electronic lab notebooks to ensure reproducibility .
Basic: How to conduct a rigorous literature review for this compound-related research?
Methodological Answer:
- Search Strategy: Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (synthesis OR degradation)").
- Quality Assessment: Prioritize peer-reviewed articles over preprints; exclude studies lacking methodological transparency.
- Synthesis: Create a comparative table summarizing this compound’s reported properties, experimental conditions, and inconsistencies (e.g., conflicting solubility data) .
Advanced: How to resolve contradictions in this compound’s reported thermodynamic data?
Methodological Answer:
Apply triangulation:
Methodological: Replicate experiments using identical protocols from conflicting studies.
Data Source: Compare raw datasets (if available) to identify computational or measurement biases.
Contextual: Analyze environmental factors (e.g., humidity during calorimetry) that may explain discrepancies.
Use statistical tools like Bland-Altman plots to quantify agreement between datasets .
Advanced: What interdisciplinary methodologies enhance this compound’s application research (e.g., in biomedicine or materials science)?
Methodological Answer:
Integrate computational modeling (e.g., DFT for electronic properties) with empirical validation. For biomedical applications, combine in vitro assays (e.g., cytotoxicity tests) with in silico ADMET predictions. Collaborate with domain experts to design hybrid frameworks, ensuring alignment in variables (e.g., this compound’s purity thresholds) across disciplines .
Advanced: How to address reproducibility challenges in this compound-based experiments?
Methodological Answer:
- Protocol Standardization: Publish detailed methodologies, including instrument calibration steps and reagent lot numbers.
- Data Sharing: Deposit raw data in repositories like Zenodo with FAIR (Findable, Accessible, Interoperable, Reusable) principles.
- Peer Review: Engage in collaborative replication initiatives or publish null results to reduce publication bias .
Basic: What statistical methods are appropriate for analyzing this compound’s reactivity data?
Methodological Answer:
For parametric data (normally distributed), use ANOVA to compare means across experimental groups (e.g., catalytic efficiency under varying pressures). For non-parametric data, apply Kruskal-Wallis tests. Visualize trends using scatterplots with error bars or heatmaps for multi-variable interactions. Report effect sizes (e.g., Cohen’s d) to contextualize significance .
Advanced: How to design ethical and unbiased surveys for studying this compound’s industrial adoption barriers?
Methodological Answer:
- Questionnaire Design: Avoid leading questions (e.g., "Why is this compound superior to alternatives?"). Instead, ask "What factors influence your choice of compound X for application Y?"
- Sampling: Use stratified sampling to include diverse stakeholders (academics, industry R&D teams).
- Bias Mitigation: Employ double-blind coding for qualitative responses and validate constructs with Cronbach’s alpha .
Basic: How to operationalize hypotheses about this compound’s environmental impact?
Methodological Answer:
Define measurable variables (e.g., biodegradation rate, ecotoxicity endpoints). For field studies, use transect sampling across ecosystems exposed to this compound. Pair with lab-based microcosm experiments to isolate mechanisms (e.g., microbial degradation pathways). Validate hypotheses using regression models to correlate exposure levels with ecological outcomes .
Advanced: What frameworks support meta-analysis of this compound’s pharmacological efficacy data?
Methodological Answer:
Use PRISMA guidelines to systematically aggregate preclinical studies. Extract effect sizes (e.g., IC50 values) and account for heterogeneity via random-effects models. Conduct sensitivity analyses to assess bias from small-study effects. Tools like RevMan or R’s metafor package facilitate forest plot generation and subgroup analyses .
Tables for Reference
Table 1: Common Pitfalls in this compound Research and Mitigation Strategies
Table 2: Key Statistical Tests for this compound Data Analysis
| Data Type | Test | Use Case |
|---|---|---|
| Continuous, parametric | t-test | Compare two synthesis conditions |
| Ordinal | Mann-Whitney U | Rank catalyst efficiency |
| Multivariate | PCA | Identify dominant reactivity factors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
